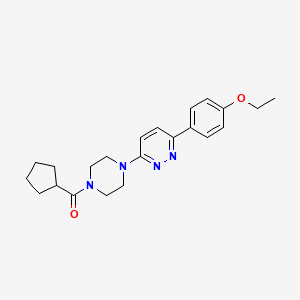![molecular formula C23H23ClN4O3 B6535535 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine CAS No. 1049314-84-2](/img/structure/B6535535.png)
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms
作用机制
Target of Action
Similar compounds with piperazine and benzoyl groups have been known to interact with various receptors in the central nervous system .
Mode of Action
Based on the structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Piperazine derivatives are known to influence several biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds with piperazine and benzoyl groups generally exhibit good absorption and distribution profiles, moderate metabolism, and renal excretion .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may modulate neurotransmission, leading to potential changes in neuronal activity .
准备方法
The synthesis of 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the Ugi reaction, which is a multi-component reaction that forms a wide variety of heterocyclic compounds . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Cyclization: Intramolecular cyclization reactions can be performed to form additional ring structures.
科学研究应用
This compound has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent. Compounds with similar structures have shown significant activity against Mycobacterium tuberculosis.
Pharmacology: It is studied for its potential use in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its interactions with various biological targets and pathways.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-based drugs. These compounds share the pyridazine core structure but differ in their substituents, which can significantly affect their biological activity and pharmacological properties . For example, pyridazinone derivatives are known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique combination of substituents in 3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine makes it a promising candidate for further research and development in various scientific fields.
属性
IUPAC Name |
(2-chlorophenyl)-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQHJUVKAGWLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B6535453.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyridazine](/img/structure/B6535459.png)
![1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535465.png)

![2-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline](/img/structure/B6535475.png)
![3-(4-ethoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535487.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine](/img/structure/B6535488.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535494.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methoxyphenyl)pyridazine](/img/structure/B6535500.png)
![1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B6535514.png)
![3-(2,5-dimethoxyphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535518.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535525.png)
![3-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B6535533.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B6535557.png)
